molecular formula C11H20O B14649327 5-Methoxy-2,7-dimethylocta-1,6-diene CAS No. 54009-90-4

5-Methoxy-2,7-dimethylocta-1,6-diene

Katalognummer: B14649327
CAS-Nummer: 54009-90-4
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: XADMTPDRRKVYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen

    Hydroformylation: Rhodium hydride complexes

    Isomerization: Catalysts such as rhodium complexes

Major Products Formed

    Oxidation: Methyl ketones

    Hydroformylation: Aldehydes

    Isomerization: Isomerized alkenes

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: Studying the effects of methoxy and methyl groups on biological activity.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

54009-90-4

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

5-methoxy-2,7-dimethylocta-1,6-diene

InChI

InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3

InChI-Schlüssel

XADMTPDRRKVYOK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(CCC(=C)C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.